molecular formula C4H3ClF6O B1354019 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane CAS No. 26103-07-1

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

Cat. No. B1354019
CAS RN: 26103-07-1
M. Wt: 216.51 g/mol
InChI Key: HHYFUCXZHKDNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Applications in Refrigeration and Insulation

Critical Properties of HFE and HFC Binary Systems Trifluoromethoxymethane (HFE-143m), including 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, is highlighted for its potential as an alternative to dichlorodifluoromethane (CCl2F2, CFC-12) in refrigeration due to its low flammability. The study focused on the critical parameters of binary mixtures with various hydrofluorocarbons (HFCs), demonstrating its potential utility in enhancing refrigeration systems and possibly in insulation materials due to the similar physical properties of the compounds involved (Uchida et al., 2004).

Thermal Conductivity of Alternative CFCs A study on the thermal conductivities of various compounds, including 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, emphasizes its significance as a possible alternative to chlorofluorocarbons (CFCs) for cellular-plastic foams. This indicates its role in improving material efficiency and environmental safety in insulation applications (Perkins et al., 2001).

Chemical Interaction Studies

Hydrogen-bonding Interactions Research involving hydrogen-bonding interactions of compounds, including 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, provides insights into its chemical behavior, especially in the gas phase. Understanding these interactions could be crucial for its application in complex chemical processes or formulations (Guerrero et al., 2009).

Material Science and Polymer Research

Polymer Synthesis and Structure Analysis The compound has been studied in the context of polymer synthesis, showcasing its utility in creating novel materials with desirable properties such as high solubility and mechanical strength. This points to its potential application in developing advanced materials for various industrial uses (Frank et al., 2011).

Polyimide Films The creation of colorless, transparent, and mechanically robust polyimide films using 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane indicates its significance in the production of high-performance materials with specific optical and physical properties, potentially useful in electronics, coatings, and other high-tech applications (Yang, Chin‐Ping & Su, Yu-Yang, 2005).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are a common source of this information .

properties

IUPAC Name

2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF6O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYFUCXZHKDNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436024
Record name 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane

CAS RN

26103-07-1
Record name 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026103071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CHLOROMETHOXY)-1,1,1,3,3,3-HEXAFLUOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN4H73V5U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 1 liter stainless steel autoclave (Parr) was charged with 127.3 g (2.19 mole) of potassium fluoride and 434.6 g (2.01 mole) of (CF3)2CHOCH2Cl. The autoclave was then sealed and the reaction mass heated at 185° C. for 19 hours, during which time a pressure of 280 psi developed. The reactor was then cooled, the contents treated with water and the organic material distilled to afford 241 g (1.21 mole) of (CF3)2CHOCH2F and 80 g (0.4 mole) of (CF3)2CHOCH2Cl, corresponding to a 60% conversion (75% yield). The structure of (CF3)2CHOCH2F (Sevoflurane), b.p. 56° C., may be confirmed by the following instrumental data:
[Compound]
Name
stainless steel
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
127.3 g
Type
reactant
Reaction Step One
Quantity
434.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.